Trimethylsilyl trimethylsiloxyacetate

Description

Properties

IUPAC Name |

trimethylsilyl 2-trimethylsilyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si2/c1-12(2,3)10-7-8(9)11-13(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEQOWMWOCEXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187279 | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-77-0 | |

| Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL ((TRIMETHYLSILYL)OXY)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY41M9TKT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl trimethylsiloxyacetate (CAS No. 33581-77-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl trimethylsiloxyacetate (TMS-TMSA), also known as bis(trimethylsilyl)glycolate, is a versatile bifunctional organosilicon compound. Featuring both a trimethylsilyl ester and a trimethylsilyl ether moiety, it offers a unique combination of reactivity and stability that makes it a valuable reagent and intermediate in a variety of chemical applications. This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of Trimethylsilyl trimethylsiloxyacetate, detailed methodologies for its synthesis and analysis, and a thorough exploration of its applications, with a particular focus on its role as a protecting group and derivatizing agent in organic synthesis and drug development. This document is intended to serve as a critical resource for researchers and professionals, offering not only procedural details but also the underlying scientific principles that govern its utility.

Introduction: Unveiling a Bifunctional Silyl Reagent

Organosilicon chemistry has provided a vast toolkit for modern synthetic and analytical sciences. Among the diverse array of available reagents, silyl ethers and silyl esters have become indispensable for the temporary protection of hydroxyl and carboxylic acid functionalities, respectively. Trimethylsilyl trimethylsiloxyacetate, with the CAS number 33581-77-0, is a unique molecule that incorporates both of these functional groups, making it a subject of significant interest.[1] Its structure allows it to act as a bifunctional protecting group or as a versatile building block in more complex molecular architectures.

The presence of two trimethylsilyl (TMS) groups imparts several key characteristics to the molecule, including increased volatility and thermal stability, which are highly advantageous for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1] In synthetic chemistry, the differential lability of the silyl ether and silyl ester bonds can be exploited for selective deprotection strategies.[2][3] This guide will delve into the fundamental aspects of Trimethylsilyl trimethylsiloxyacetate, providing the necessary technical details for its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. This section outlines the key characteristics of Trimethylsilyl trimethylsiloxyacetate.

Core Properties

| Property | Value | Source |

| CAS Number | 33581-77-0 | [4] |

| Molecular Formula | C₈H₂₀O₃Si₂ | [4] |

| Molecular Weight | 220.41 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 82-83 °C at 15 mmHg | [4] |

| Density | 0.903 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.411 | [4] |

| Flash Point | 110 °F (43.3 °C) | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethers, alcohols, esters) | [4] |

Structural Representation

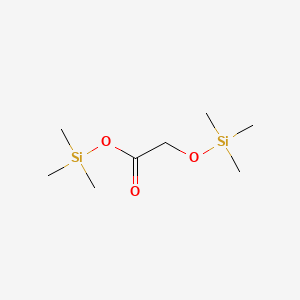

Caption: 2D structure of Trimethylsilyl trimethylsiloxyacetate.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of Trimethylsilyl trimethylsiloxyacetate.

The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.

Caption: Predicted ¹H NMR chemical shifts for Trimethylsilyl trimethylsiloxyacetate.

-

¹H NMR Spectrum: A proton NMR spectrum is available for Trimethylsilyl trimethylsiloxyacetate (CAS 33581-77-0).[6] The signals from the trimethylsilyl groups typically appear at chemical shifts close to the tetramethylsilane (TMS) reference peak at 0 ppm.[7]

The ¹³C NMR spectrum will show distinct signals for the methyl carbons of the two TMS groups, the methylene carbon, and the carbonyl carbon of the ester. For the related compound, trimethylsilylmethyl acetate, the methyl groups on the silicon appear at a negative chemical shift, the methylene carbon at around 60 ppm, the acetyl methyl at around 20 ppm, and the carbonyl carbon at around 170 ppm.[8]

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (methyl) |

| ~1740 | C=O stretch (ester) |

| ~1250 | Si-CH₃ deformation |

| ~1100-1000 | Si-O-C stretch |

| ~840 | Si-C stretch |

For the related compound, trimethylsilyl acetate, an IR spectrum is available for comparison.[9]

Electron ionization mass spectrometry (EI-MS) of silylated compounds typically shows characteristic fragmentation patterns. The molecular ion peak may be weak or absent. Common fragments arise from the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group ([M-73]⁺). A comprehensive review of the mass spectrometric fragmentation of trimethylsilyl derivatives provides a foundation for interpreting the mass spectrum of Trimethylsilyl trimethylsiloxyacetate.[10]

Synthesis and Handling

The preparation of Trimethylsilyl trimethylsiloxyacetate involves the silylation of glycolic acid. Careful handling and storage are necessary due to its moisture sensitivity and flammability.

Synthesis Protocol: Silylation of Glycolic Acid

This protocol describes a general method for the synthesis of Trimethylsilyl trimethylsiloxyacetate from glycolic acid and a silylating agent.

Materials:

-

Glycolic acid

-

Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS)

-

Triethylamine (if using TMSCl)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve glycolic acid in the anhydrous solvent.

-

Addition of Base (if applicable): If using chlorotrimethylsilane, add triethylamine to the reaction mixture. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Silylating Agent: Slowly add the silylating agent (chlorotrimethylsilane or hexamethyldisilazane) to the stirred solution at room temperature. An exothermic reaction may occur, and cooling may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

If using chlorotrimethylsilane, the triethylamine hydrochloride salt will precipitate. Filter the reaction mixture to remove the salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure Trimethylsilyl trimethylsiloxyacetate.

Caption: General workflow for the synthesis of Trimethylsilyl trimethylsiloxyacetate.

Safety, Handling, and Storage

Trimethylsilyl trimethylsiloxyacetate is a flammable liquid and an irritant.[4] Proper safety precautions must be taken during its handling and storage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Reactivity and Mechanistic Considerations

The reactivity of Trimethylsilyl trimethylsiloxyacetate is primarily governed by the two trimethylsilyl groups. The silyl ester is generally more susceptible to hydrolysis than the silyl ether.[2]

Hydrolysis

Both the silyl ester and silyl ether linkages are susceptible to hydrolysis under acidic or basic conditions, regenerating the corresponding carboxylic acid and alcohol. The rate of hydrolysis is influenced by the steric bulk of the silyl group; TMS ethers and esters are among the most labile.[2] The silyl ester is typically cleaved more readily than the silyl ether, allowing for selective deprotection under carefully controlled conditions.

Reactions with Nucleophiles and Electrophiles

-

Nucleophiles: The silicon atoms are electrophilic and can be attacked by nucleophiles, leading to the cleavage of the Si-O bond. Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are particularly effective for cleaving silyl ethers and esters due to the high strength of the Si-F bond.[7]

-

Electrophiles: The oxygen atoms of the ether and ester groups possess lone pairs of electrons and can act as weak nucleophiles, but significant reactions with electrophiles at these positions are not typical under normal conditions.

Applications in Research and Development

The unique properties of Trimethylsilyl trimethylsiloxyacetate make it a valuable tool in both synthetic chemistry and analytical applications, particularly within the context of drug discovery and development.

Protecting Group in Organic Synthesis

The primary application of TMS groups is the protection of hydroxyl and carboxylic acid functionalities.[7][11] Trimethylsilyl trimethylsiloxyacetate can be viewed as a protected form of glycolic acid.

-

Advantages of TMS Protection:

-

Ease of Introduction and Removal: TMS groups are readily introduced and can be removed under mild conditions, making them ideal for multi-step syntheses.[12]

-

Increased Solubility: Silylation often increases the solubility of compounds in nonpolar organic solvents.

-

Inertness: Once protected, the functional groups are inert to a wide range of reagents, including Grignard reagents, strong bases, and some oxidizing and reducing agents.[13]

-

-

Applications in Drug Synthesis: The use of silyl protecting groups is widespread in the synthesis of complex pharmaceutical compounds, including antibiotics, anticancer agents, and antiviral drugs.[14][15][16] For example, in the synthesis of novel lincomycin analogs, trimethylsilyl groups are used to protect the hydroxyl groups, allowing for selective modification at other positions on the molecule.[14]

Derivatizing Agent for GC-MS Analysis

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. Many biologically relevant molecules, including drug metabolites, contain polar functional groups that make them unsuitable for direct GC-MS analysis.[17]

-

Principle of Derivatization: Silylation with reagents like Trimethylsilyl trimethylsiloxyacetate replaces the active hydrogens in polar functional groups with a TMS group. This derivatization increases the volatility and thermal stability of the analyte, improves chromatographic peak shape, and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[2]

-

Protocol for GC-MS Analysis of Silylated Compounds:

-

Sample Preparation: The analyte is dissolved in an appropriate solvent.

-

Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the sample. The reaction is often carried out at an elevated temperature (e.g., 60-80 °C) for a specific time to ensure complete derivatization.

-

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Temperature Program: The oven temperature is ramped to elute the derivatized analytes.

-

MS Detection: The mass spectrometer is operated in either scan mode to obtain a full mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.[17][18]

-

-

Caption: Workflow for the GC-MS analysis of polar analytes after silylation.

-

Applications in Drug Development: The analysis of drug metabolites is a critical aspect of drug development. GC-MS with silylation is a widely used technique for the identification and quantification of these metabolites in biological matrices.[2] For instance, the determination of ethylene glycol and its major toxic metabolite, glycolic acid, in serum can be achieved by GC-MS after derivatization to their silyl derivatives.[19]

Conclusion

Trimethylsilyl trimethylsiloxyacetate (CAS No. 33581-77-0) is a valuable and versatile organosilicon compound with significant applications in organic synthesis and analytical chemistry. Its bifunctional nature, combining a silyl ether and a silyl ester, provides unique opportunities for its use as a protecting group and as a derivatizing agent. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, handling, and reactivity is essential for leveraging its full potential. This guide has provided a comprehensive overview of these aspects, aiming to facilitate the safe and effective use of Trimethylsilyl trimethylsiloxyacetate in the laboratory and to inspire further innovation in its application.

References

-

Silyl Esters. (URL: [Link])

-

Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. ResearchGate. (URL: [Link])

-

Trimethylsilyl group. Wikipedia. (URL: [Link])

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. (URL: [Link])

-

Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. PubMed. (URL: [Link])

-

Simultaneous determination of ethylene glycol and glycolic acid in serum by gas chromatography-mass spectrometry. PubMed. (URL: [Link])

-

Synthesis and antitumour activity of trimethylsilylpropyl substituted benzimidazoles. PubMed. (URL: [Link])

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. (URL: [Link])

-

Silyl Groups. Gelest, Inc. (URL: [Link])

-

Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. (URL: [Link])

-

trimethylsilyl trimethylsiloxy glycolate, 33581-77-0. The Good Scents Company. (URL: [Link])

-

TMSCl Definition - Organic Chemistry Key Term. Fiveable. (URL: [Link])

-

Simultaneous Determination of Ethylene Glycol and Glycolic Acid in Serum by Gas Chromatography-Mass Spectrometry. ResearchGate. (URL: [Link])

-

TRIMETHYLACETOXYSILANE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Trimethylsilyl(trimethylsiloxy)acetate. ChemBK. (URL: [Link])

-

(E)-trimethylsilyl 10-((trimethylsilyl)oxy)dec-2-enoate - Optional[MS (GC)] - Spectrum. SpectraBase. (URL: [Link])

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. NIH. (URL: [Link])

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (URL: [Link])

-

GC–MS SCAN chromatograms of the silylation products of glucose (concentration 40 mgL). ResearchGate. (URL: [Link])

Sources

- 1. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Silyl Groups - Gelest [technical.gelest.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE(33581-77-0) 1H NMR [m.chemicalbook.com]

- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 8. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 13C NMR [m.chemicalbook.com]

- 9. Trimethylsilyl acetate(2754-27-0) IR Spectrum [chemicalbook.com]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. study.com [study.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and antitumour activity of trimethylsilylpropyl substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 13C NMR spectrum [chemicalbook.com]

- 17. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous determination of ethylene glycol and glycolic acid in serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the structure of Trimethylsilyl trimethylsiloxyacetate

An In-depth Technical Guide to Trimethylsilyl trimethylsiloxyacetate for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of Trimethylsilyl trimethylsiloxyacetate, detailing its structure, properties, synthesis, and key applications. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Overview

Trimethylsilyl trimethylsiloxyacetate, also known by its IUPAC name trimethylsilyl 2-trimethylsilyloxyacetate, is an organosilane compound featuring two trimethylsilyl (TMS) groups.[1][2] Its structure is derived from glycolic acid, where both the carboxylic acid and hydroxyl functional groups have been converted to their respective trimethylsilyl ester and trimethylsilyl ether. This dual-functionalization imparts unique chemical properties that make it a valuable intermediate and reagent in advanced organic synthesis.[1][3]

The presence of the bulky, non-polar TMS groups renders the molecule significantly more soluble in non-polar organic solvents compared to its parent molecule, glycolic acid. More critically, the TMS groups serve as effective protecting groups, masking the reactivity of the carboxyl and hydroxyl moieties.[4] This allows for chemical transformations to be performed on other parts of a molecule without interference from these functional groups. The strategic use of such silylating agents is a cornerstone of modern synthetic chemistry, enabling complex molecular architectures to be assembled with high precision. This guide will delve into the core structural features, synthesis, and practical applications of this versatile compound.

Molecular Structure and Physicochemical Properties

The defining feature of Trimethylsilyl trimethylsiloxyacetate is the presence of two silicon atoms, each bonded to three methyl groups and an oxygen atom. One TMS group forms an ester with the acetate function, while the other forms an ether with the hydroxyl group at the alpha position.

Molecular Structure Diagram

The structural arrangement can be visualized as follows:

Caption: Molecular structure of Trimethylsilyl trimethylsiloxyacetate.

Physicochemical Data Summary

The key properties of Trimethylsilyl trimethylsiloxyacetate are summarized in the table below for quick reference. These values are critical for designing experimental conditions, such as purification and reaction temperature control.

| Property | Value | Reference |

| CAS Number | 33581-77-0 | [2][5] |

| Molecular Formula | C₈H₂₀O₃Si₂ | [1][2] |

| Molecular Weight | 220.41 g/mol | [2][5] |

| Physical State | Liquid | [1] |

| Appearance | Clear to straw-colored liquid | [3] |

| Boiling Point | 82-83 °C @ 15 mmHg; 176.5 °C @ 760 mmHg | [3][5] |

| Density | 0.911 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.411 | [3][6] |

| Flash Point | 50.5 °C | [3] |

| Solubility | Soluble in common organic solvents (ethers, alcohols, esters) | [7] |

Synthesis Protocol and Mechanistic Insights

The most direct and high-yielding synthesis of Trimethylsilyl trimethylsiloxyacetate involves the exhaustive silylation of glycolic acid.[3] This process leverages a powerful silylating agent, typically chlorotrimethylsilane, to simultaneously protect both the carboxylic acid and alcohol functional groups.

Reaction Scheme

The overall transformation is as follows:

Glycolic Acid + 2 Chlorotrimethylsilane → Trimethylsilyl trimethylsiloxyacetate + 2 HCl

A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step-by-Step Synthesis Protocol

The following protocol is a representative method for laboratory-scale preparation.

-

Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. An inert atmosphere is crucial to prevent the premature hydrolysis of the silylating agent and product.

-

Reagent Charging: The flask is charged with glycolic acid and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). The mixture is stirred to form a solution or suspension.

-

Base Addition: An appropriate amount of a non-nucleophilic base (e.g., 2.2 equivalents of triethylamine) is added to the flask.

-

Silylating Agent Addition: Chlorotrimethylsilane (2.2 equivalents) is added dropwise via the dropping funnel at 0 °C (ice bath). The addition rate should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the final Trimethylsilyl trimethylsiloxyacetate as a clear liquid. A reported synthesis route indicates a yield of 91.0%.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Key stages in the synthesis of Trimethylsilyl trimethylsiloxyacetate.

Core Applications in Chemical Synthesis

The unique structure of Trimethylsilyl trimethylsiloxyacetate makes it a specialized reagent with distinct applications.

Protecting Group Chemistry

The primary and most fundamental application is leveraging the two TMS groups as protecting agents for the bifunctional glycolic acid core.[4] Silyl ethers and silyl esters are stable to a wide range of non-aqueous reaction conditions, including organometallic reactions and certain oxidations and reductions. After serving their protective role, they can be readily cleaved under mild acidic conditions or with a fluoride ion source (e.g., TBAF) to regenerate the parent hydroxyl and carboxyl groups. This "protect-transform-deprotect" strategy is essential in the synthesis of complex molecules.

Precursor for Organometallic Complexes

Trimethylsilyl trimethylsiloxyacetate has been specifically utilized in the synthesis of zirconium(IV) carboxylato complexes.[3][6] In this context, the silylated starting material offers several advantages over glycolic acid itself:

-

Enhanced Solubility: It is highly soluble in the organic solvents typically used for organometallic synthesis.

-

Controlled Reactivity: The reaction with a metal precursor can proceed via a clean silyl-elimination pathway, avoiding complications from the release of acidic protons that would occur with unprotected glycolic acid. This leads to higher yields and purer products.

Analytical Derivatization Agent

While not its primary role, the principle behind its structure is central to analytical chemistry. The process of trimethylsilylation is widely used to derivatize polar molecules containing -OH or -COOH groups to increase their volatility.[4] This makes them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). The conversion of a polar analyte into its more volatile trimethylsilyl derivative, like Trimethylsilyl trimethylsiloxyacetate, is a standard sample preparation technique.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling Trimethylsilyl trimethylsiloxyacetate due to its classification as a flammable and irritant chemical.[1][7]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[1] Contact lenses should not be worn.[1]

-

Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

-

Fire Safety: The compound is a flammable liquid.[1] Keep away from open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[1] Ensure containers are grounded and bonded to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[3]

-

First Aid:

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]

-

Skin Contact: Wash affected area with soap and water. Remove contaminated clothing.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8]

-

Spectroscopic Characterization

For structural verification, the following spectroscopic signatures would be expected:

-

¹H NMR: A sharp, intense singlet around 0.2-0.4 ppm corresponding to the 18 protons of the two equivalent TMS groups. A singlet for the methylene (-CH₂-) protons would also be present.

-

¹³C NMR: Resonances for the methyl carbons of the TMS groups near 0 ppm, a signal for the methylene carbon, and a signal for the carbonyl carbon (C=O) around 170 ppm.

-

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR spectroscopy can be a powerful tool for characterization, and spectral data is noted as being available in databases.[2]

-

FT-IR: Strong absorbances corresponding to the C=O stretch of the ester (around 1740-1760 cm⁻¹) and Si-O-C stretches. The characteristic broad O-H peak of the parent glycolic acid will be absent.

Conclusion

Trimethylsilyl trimethylsiloxyacetate is more than a simple derivative; it is a strategically designed molecule that embodies the principles of functional group protection and controlled reactivity. For researchers in drug development and organic synthesis, it serves as a valuable bifunctional building block and a precursor for specialized materials. Its synthesis is straightforward, and its properties offer distinct advantages in multi-step synthetic campaigns and in the preparation of advanced organometallic complexes. A thorough understanding of its structure, handling requirements, and reactivity is key to leveraging its full potential in the laboratory.

References

-

Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. Retrieved from [Link]

-

FAR Chemical. Trimethylsilyl(trimethylsiloxy)acetate. Retrieved from [Link]

-

PubChem. Trimethylsilyl ((trimethylsilyl)oxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE. Retrieved from [Link]

-

ChemBK. Trimethylsilyl(trimethylsiloxy)acetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]

-

Wikipedia. Trimethylsilyl group. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Trimethylsilyl ((trimethylsilyl)oxy)acetate | C8H20O3Si2 | CID 118503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE|33581-77-0|lookchem [lookchem.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. far-chemical.com [far-chemical.com]

- 6. TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE | 33581-77-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Trimethylsilyl Trimethylsiloxyacetate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of Trimethylsilyl trimethylsiloxyacetate, a versatile organosilicon compound. With a focus on its application in high-stakes research and development, particularly within the pharmaceutical and biotechnology sectors, this document delves into its fundamental physicochemical properties, mechanisms of action, and practical applications. A detailed experimental protocol for its use as a derivatizing agent in Gas Chromatography-Mass Spectrometry (GC-MS) based analysis of bioactive molecules is presented, underscoring its utility in enhancing analytical sensitivity and resolution. Furthermore, its role as a strategic protecting group in complex organic syntheses is explored. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of Trimethylsilyl trimethylsiloxyacetate in their work.

Introduction: Unveiling a Key Player in Silylation Chemistry

Trimethylsilyl trimethylsiloxyacetate, also known by synonyms such as Bis(trimethylsilyl)glycolate and [(Trimethylsilyl)oxy]acetic acid trimethylsilyl ester, is an organosilane of significant interest in advanced chemical applications. Its structure, featuring two trimethylsilyl groups attached to a glycolic acid backbone, imparts a unique combination of reactivity and stability. This makes it a powerful reagent for two primary functions in the modern laboratory: as a silylating agent for analytical derivatization and as a protecting group in multi-step organic synthesis.

In the realm of drug development and bioanalysis, the accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. Many pharmaceuticals, their metabolites, and endogenous biomarkers possess polar functional groups (e.g., hydroxyl, carboxyl, amine) that render them non-volatile and prone to thermal degradation, making them unsuitable for direct analysis by GC-MS.[1] Trimethylsilyl trimethylsiloxyacetate serves as a potent trimethylsilyl (TMS) donor, effectively masking these polar sites and converting the analytes into more volatile, thermally stable, and chromatographically amenable derivatives.[2]

Beyond its analytical applications, the strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the synthesis of complex molecules like modified nucleosides and prostaglandin analogues which are often key components of antiviral and other therapeutic agents.[3][4] The trimethylsilyl groups introduced by reagents like Trimethylsilyl trimethylsiloxyacetate can selectively shield reactive functional groups from unwanted reactions, to be later removed under specific conditions.

This guide will provide the foundational knowledge and practical insights necessary to effectively and confidently integrate Trimethylsilyl trimethylsiloxyacetate into demanding research and development workflows.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The molecular formula of Trimethylsilyl trimethylsiloxyacetate is C8H20O3Si2, with a corresponding molecular weight of approximately 220.41 g/mol .[1][5][6] The discrepancy with a previously reported molecular weight of 262.53 g/mol appears to be erroneous, with the vast majority of authoritative sources confirming the lower value.

Table 1: Physicochemical Properties of Trimethylsilyl Trimethylsiloxyacetate

| Property | Value | Source(s) |

| Molecular Formula | C8H20O3Si2 | [1][5][6] |

| Molecular Weight | 220.41 g/mol | [1][5][6] |

| CAS Number | 33581-77-0 | [1][5] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 82-83 °C @ 15 mmHg | [7] |

| Density | 0.918 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.412 | [7] |

| Flash Point | 35 °C | [7] |

| Solubility | Soluble in most organic solvents. Reacts with protic solvents. | [7] |

The structural integrity of Trimethylsilyl trimethylsiloxyacetate is key to its function. The two trimethylsilyl groups are linked to a central acetate moiety, one through an ether linkage and the other through an ester linkage. This arrangement allows for the efficient transfer of the TMS groups to active hydrogen-containing functional groups of a target analyte.

Caption: 2D representation of Trimethylsilyl trimethylsiloxyacetate.

Core Applications in Drug Development

Analytical Derivatization for GC-MS: Enhancing Bioanalytical Capabilities

The primary application of Trimethylsilyl trimethylsiloxyacetate in a drug development setting is as a derivatizing agent for GC-MS analysis. The process, known as silylation, involves the replacement of active hydrogens in polar functional groups with a TMS group.[2] This transformation has several critical benefits for bioanalysis:

-

Increased Volatility: The replacement of polar -OH, -COOH, and -NH groups with non-polar TMS ethers, esters, and amines significantly reduces intermolecular hydrogen bonding, leading to a substantial increase in the volatility of the analyte. This is a prerequisite for successful elution in gas chromatography.

-

Enhanced Thermal Stability: Many biologically active molecules are thermally labile and can degrade at the high temperatures of the GC injection port and column. TMS derivatization increases the thermal stability of these compounds, preventing degradation and ensuring accurate quantification.

-

Improved Chromatographic Performance: Silylation reduces the polarity of analytes, leading to more symmetrical peak shapes and reduced tailing on common non-polar and mid-polar GC columns. This results in improved resolution and more reliable integration.

The choice of silylating agent is crucial and depends on the reactivity of the functional groups to be derivatized. Trimethylsilyl trimethylsiloxyacetate is a potent TMS donor, suitable for a wide range of analytes encountered in drug metabolism and biomarker studies, including steroids, prostaglandins, and various drug metabolites.[6][8]

Caption: Workflow of TMS derivatization for GC-MS analysis.

Protecting Group in Organic Synthesis: A Strategic Tool for Complex Molecules

In the multi-step synthesis of complex pharmaceutical compounds, it is often necessary to selectively protect certain functional groups while reactions are carried out at other sites in the molecule. The trimethylsilyl group is a versatile protecting group for hydroxyl, carboxyl, and amino functionalities.[3]

Trimethylsilyl trimethylsiloxyacetate can be employed to introduce TMS protecting groups under relatively mild conditions. The resulting silyl ethers and esters are generally stable to a range of non-acidic reagents but can be readily cleaved under aqueous acidic or fluoride ion-mediated conditions, providing an orthogonal protection strategy in many synthetic routes.

This approach is particularly valuable in the synthesis of modified nucleosides, which are the building blocks of many antiviral drugs.[3][9] The selective protection of the hydroxyl groups of the ribose or deoxyribose sugar is a critical step in the chemical synthesis of these complex molecules.

Experimental Protocol: GC-MS Analysis of Steroids via Trimethylsilylation

This section provides a detailed, step-by-step methodology for the derivatization of steroids in a biological matrix extract using a trimethylsilylation approach, adapted for the use of Trimethylsilyl trimethylsiloxyacetate. This protocol is representative and may require optimization for specific analytes and matrices.

Rationale and Self-Validation

The successful derivatization of steroids is critical for their accurate quantification by GC-MS. This protocol is designed to be self-validating through the inclusion of an internal standard and quality control samples. The consistent derivatization and recovery of the internal standard across a batch of samples provide confidence in the integrity of the process. Quality control samples at low, medium, and high concentrations, prepared and analyzed alongside the unknown samples, are used to assess the accuracy and precision of the entire analytical method.

Materials and Reagents

-

Dried steroid extract from a biological sample (e.g., plasma, urine)

-

Trimethylsilyl trimethylsiloxyacetate

-

Anhydrous pyridine (as a catalyst and solvent)

-

Internal Standard (e.g., a deuterated analog of the steroid of interest)

-

GC-grade hexane or other suitable organic solvent

-

GC vials with PTFE-lined caps

-

Vortex mixer

-

Heating block or oven

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

To a 1.5 mL glass vial, add a known aliquot of the biological matrix extract.

-

Spike the sample with the internal standard solution.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50 °C. It is crucial to ensure the sample is completely dry as moisture will react with the silylating reagent.

-

-

Derivatization Reaction:

-

To the dried residue, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.

-

Add 50 µL of Trimethylsilyl trimethylsiloxyacetate to the vial.

-

Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Heat the reaction mixture at 60-70 °C for 1 hour in a heating block or oven. The optimal temperature and time may vary depending on the specific steroids being analyzed and should be optimized during method development.

-

-

Sample Analysis:

-

After the incubation period, allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) prior to analysis.

-

GC-MS Instrumental Parameters (Typical)

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 180 °C, hold for 1 minute

-

Ramp at 10 °C/min to 300 °C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized steroids and the internal standard.

Caption: Experimental workflow for steroid derivatization.

Safety and Handling

Trimethylsilyl trimethylsiloxyacetate is a flammable liquid and vapor and causes serious eye irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7] The reagent is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[7]

Conclusion

Trimethylsilyl trimethylsiloxyacetate is a valuable and versatile reagent for the advanced research and drug development professional. Its potent silylating properties make it an excellent choice for the derivatization of a wide range of polar analytes for GC-MS analysis, leading to enhanced sensitivity, selectivity, and chromatographic performance. Furthermore, its utility as a protecting group in organic synthesis provides a strategic advantage in the construction of complex molecules. By understanding its fundamental properties and employing robust, well-validated protocols, researchers can effectively harness the power of Trimethylsilyl trimethylsiloxyacetate to advance their scientific endeavors.

References

- Middleditch, B. S., & Desiderio, D. M. (1972). Gas-liquid chromotography of trimethylsilyl and alkyl oxime-trimethylsilyl derivatives of some prostaglandins. Prostaglandins, 2(2), 115–121.

- Gelest, Inc. (2016). Safety Data Sheet: TRIMETHYLSILYL (TRIMETHYLSILOXY)

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118503, Trimethylsilyl ((trimethylsilyl)oxy)acetate. Retrieved from [Link]

-

NIST. (n.d.). Glycolic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE | 33581-77-0. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS)

-

Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

- Pinu, F. R., Beale, D. J., Paten, A. M., Kouremenos, K., Swarup, S., Schirra, H. J., & Villas-Boas, S. G. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Mai, J., Goswami, S. K., Bruckner, G., & Kinsella, J. E. (1982). Determination of prostaglandins and thromboxane as their pentafluorobenzyl-trimethylsilyl derivatives by electron-capture gas chromatography.

- Vorbrüggen, H., & Ruh-Kih, C. (1999). Synthesis of Nucleosides. In Organic Reactions (pp. 1-649). John Wiley & Sons, Inc.

- BenchChem. (2025).

- LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS.

- WuXi AppTec. (2025). Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling.

- European Medicines Agency. (2022).

- Res-resolution. (2010). Process for the Production of Prostaglandins and Prostaglandin Analogs.

-

GOV.UK. (n.d.). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20130211128A1 - Process for the Preparation of Prostaglandin Analogues - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of Trimethylsilyl trimethylsiloxyacetate

An In-depth Technical Guide to the Synthesis of Trimethylsilyl trimethylsiloxyacetate

Abstract

Trimethylsilyl trimethylsiloxyacetate, also known as bis(trimethylsilyl)glycolate, is a versatile organosilicon compound with significant applications as a chemical intermediate and a dual-functional silylating agent.[1] Its ability to protect both hydroxyl and carboxylic acid moieties makes it a valuable reagent in complex organic synthesis, particularly within pharmaceutical and materials science research. This guide provides a comprehensive exploration of its synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, characterization techniques, and critical safety considerations tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

Trimethylsilyl trimethylsiloxyacetate (CAS No: 33581-77-0) is a derivative of glycolic acid where both the carboxylic acid and alcohol functional groups are protected by trimethylsilyl (TMS) groups.[2] This structure imparts unique reactivity and solubility in organic solvents, facilitating its use in moisture-sensitive reaction environments. Understanding its fundamental properties is paramount for its safe handling and effective application.

Physicochemical Data

The key physical and chemical properties of Trimethylsilyl trimethylsiloxyacetate are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀O₃Si₂ | [1][3] |

| Molecular Weight | 220.41 g/mol | [3][4] |

| Appearance | Clear to straw-colored liquid | [3] |

| Boiling Point | 176.5 °C at 760 mmHg | [3] |

| Density | 0.903 - 0.911 g/cm³ at 25°C | [3][5] |

| Refractive Index (n²⁰/D) | 1.411 | [3][5] |

| Flash Point | 50.5 °C | [3] |

Safety and Handling

As a flammable liquid and potential irritant, rigorous safety protocols are essential when handling Trimethylsilyl trimethylsiloxyacetate.[1][4]

-

Hazards: Flammable liquid and vapor.[1] Causes serious eye irritation and skin irritation.[1][4] May cause respiratory irritation.[4]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves and chemical safety goggles.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

-

Use explosion-proof electrical equipment and non-sparking tools.[1][6]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[1]

-

-

Incompatibilities: The compound is incompatible with strong acids, bases, and oxidizing agents.[1][6] It is also moisture-sensitive, and contact with water can lead to hydrolysis, releasing irritating fumes.[1][7]

Core Synthesis: Silylation of Glycolic Acid

The most direct and efficient involves the double silylation of glycolic acid using an appropriate silylating agent, most commonly chlorotrimethylsilane (TMSCl).[3] The reaction necessitates a base to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic substitution.

-

Carboxylate Silylation: The carboxylic acid proton of glycolic acid is the more acidic of the two protons. It is deprotonated by the base (e.g., Triethylamine, Et₃N), forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl to form an intermediate silyl ester.

-

Hydroxyl Silylation: The hydroxyl group is subsequently deprotonated by another equivalent of the base, and the resulting alkoxide attacks a second molecule of TMSCl to form the final bis-silylated product.

The overall balanced chemical equation is: HOCH₂COOH + 2 (CH₃)₃SiCl + 2 Et₃N → (CH₃)₃SiOCH₂COOSi(CH₃)₃ + 2 Et₃N·HCl

Caption: Overall schematic for the .

Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the laboratory-scale .

Reagents and Equipment

-

Reagents: Glycolic acid (99%), Chlorotrimethylsilane (≥99%, freshly distilled), Triethylamine (≥99.5%, dried over KOH), Anhydrous Dichloromethane (DCM) or Diethyl Ether, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

-

Equipment: Oven-dried, two-necked round-bottomed flask; magnetic stir bar; condenser; pressure-equalizing dropping funnel; nitrogen or argon gas inlet; Schlenk line; ice bath; rotary evaporator; vacuum distillation apparatus.

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 500 mL two-necked flask under a nitrogen atmosphere, combine glycolic acid (7.61 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (200 mL). Stir until the solid dissolves. Add triethylamine (27.9 mL, 20.2 g, 200 mmol, 2.0 equiv) to the solution.

-

Silylation: Cool the flask in an ice bath to 0°C. Add chlorotrimethylsilane (25.4 mL, 21.7 g, 200 mmol, 2.0 equiv) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. Causality Note: Slow, cooled addition is critical to manage the exothermic reaction and prevent uncontrolled HCl evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12 hours. A white precipitate of triethylammonium chloride will form.

-

Work-up: Filter the reaction mixture through a Büchner funnel to remove the salt. Wash the filter cake with two small portions of anhydrous dichloromethane.

-

Isolation: Combine the filtrate and washes and concentrate the solution using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure to yield Trimethylsilyl trimethylsiloxyacetate as a colorless liquid.[3]

Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical final step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect two distinct singlets in the 0.1-0.3 ppm region corresponding to the 18 protons of the two chemically non-equivalent -Si(CH₃)₃ groups. A singlet around 4.0-4.2 ppm should be present for the two methylene (-OCH₂CO-) protons.

-

¹³C NMR: Signals for the trimethylsilyl carbons should appear near 0 ppm. The methylene carbon and the carbonyl carbon will appear further downfield.

-

²⁹Si NMR: Two distinct signals will confirm the presence of the two different silicon environments.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key signals include a strong C=O stretch for the ester group (~1750 cm⁻¹), Si-O-C stretching bands, and C-H stretching from the methyl and methylene groups. The absence of a broad O-H stretch from the starting material indicates a complete reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, while MS will confirm the molecular weight (M/z = 220.41) and show characteristic fragmentation patterns for TMS-containing compounds.

Applications in Drug Development and Synthesis

The utility of Trimethylsilyl trimethylsiloxyacetate stems from its role as a bifunctional protecting group and versatile intermediate.

-

Protecting Group Chemistry: In multi-step syntheses of complex active pharmaceutical ingredients (APIs), glycolic acid or similar hydroxy acid motifs can be protected in a single step using this methodology. The TMS groups are stable under many anhydrous reaction conditions but can be easily removed under aqueous acidic or basic conditions, making them ideal orthogonal protecting groups.[9][10]

-

Chemical Intermediate: The silylated compound serves as a precursor for other molecules. For instance, it has been used in the synthesis of specialized zirconium(IV) carboxylato complexes, which have applications in catalysis and materials science.[3] Its enhanced solubility in organic solvents compared to the parent glycolic acid allows it to be used in a wider range of non-aqueous reaction systems.

Conclusion

The from glycolic acid and chlorotrimethylsilane is a reliable and scalable process. By understanding the underlying reaction mechanism, adhering to a meticulous experimental protocol, and applying rigorous safety measures, researchers can confidently produce this valuable reagent. Its utility as a protecting group and synthetic intermediate ensures its continued relevance in the fields of organic chemistry, drug discovery, and advanced materials development.

References

-

TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet . Gelest, Inc.[Link]

-

Exploring the Synthesis and Applications of Trimethylsilyl Acetate . NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Trimethylsilyl ((trimethylsilyl)oxy)acetate - Introduction . ChemBK. [Link]

- Synthesis method of trimethylsilyl acetate - Google Patents.

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

-

Trimethylsilyl(trimethylsiloxy)acetate - Introduction . ChemBK. [Link]

-

TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE|33581-77-0 . LookChem. [Link]

-

The mechanism of trimethylsilylation of hydroxyl groups with... . ResearchGate. [Link]

-

29Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids . ScienceDirect. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Trimethylsilyl ((trimethylsilyl)oxy)acetate | C8H20O3Si2 | CID 118503 . PubChem. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. TRIMETHYLSILYL(TRIMETHYLSILOXY)ACETATE - Safety Data Sheet [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Trimethylsilyl ((trimethylsilyl)oxy)acetate | C8H20O3Si2 | CID 118503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

Trimethylsilyl Trimethylsiloxyacetate: A Comprehensive Safety and Handling Guide for Research and Development

Abstract

This technical guide provides an in-depth analysis of the safety profile and handling requirements for Trimethylsilyl trimethylsiloxyacetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized understanding of the compound's characteristics. It integrates physicochemical data, toxicological assessments, and field-proven protocols to ensure safe and effective use in a laboratory setting. The guide emphasizes the causality behind safety procedures, providing a framework for risk assessment and the implementation of self-validating experimental workflows. All recommendations are grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: Understanding the Compound

Trimethylsilyl trimethylsiloxyacetate is a silicon-containing organic compound utilized in specialized chemical synthesis. Its bifunctional nature, containing both a reactive silyl ester and a siloxy group, makes it a versatile intermediate. However, the very reactivity that makes it useful also necessitates a thorough understanding of its potential hazards to mitigate risks in a research and development environment. This guide serves as a critical resource for establishing safe handling protocols and emergency preparedness, moving beyond mere compliance to foster a deep-seated culture of safety.

Physicochemical Properties and Hazard Identification

A comprehensive understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various conditions and inform the necessary control measures.

Table 1: Physicochemical Data of Trimethylsilyl trimethylsiloxyacetate

| Property | Value | Source |

| CAS Number | 33581-77-0 | [1][2] |

| Molecular Formula | C8H20O3Si2 | [2][3] |

| Molecular Weight | 220.41 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 82 - 83 °C @ 15 mm Hg | [3] |

| Flash Point | 35 °C (95 °F) | [3] |

| Density | 0.918 g/cm³ | [3] |

| Solubility | Reacts with water | [3] |

Hazard Classification and GHS Labeling

Trimethylsilyl trimethylsiloxyacetate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to recognize and understand these classifications to ensure proper handling and communication of its hazards.

-

Flammable Liquids (Category 3): Flammable liquid and vapor.[2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Pictograms:

Signal Word: Warning[3]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, can be found in the compound's Safety Data Sheet.[3] Key preventative measures include keeping away from heat, sparks, and open flames, avoiding breathing vapors, and wearing protective gloves and eye protection.[3]

Toxicological Profile and Exposure Routes

The primary toxicological concerns for Trimethylsilyl trimethylsiloxyacetate are its irritant properties upon direct contact or inhalation.[3]

Primary Routes of Exposure

-

Inhalation: Inhalation of vapors may cause irritation to the respiratory tract.[3]

-

Dermal (Skin) Contact: Direct contact may cause skin irritation.[3]

-

Ocular (Eye) Contact: Causes serious eye irritation.[3]

-

Ingestion: While unlikely in a controlled laboratory setting, ingestion could cause gastrointestinal irritation.

Mechanism of Irritation: The Role of Hydrolysis

The irritant nature of this compound is a direct consequence of its chemical reactivity. As a silyl ester, Trimethylsilyl trimethylsiloxyacetate is susceptible to hydrolysis upon contact with moisture. This reaction, which is the reverse of a Fischer esterification, breaks the ester bond.[4][5]

Reaction with moisture (e.g., on skin, in eyes, or mucous membranes) yields trimethylsilanol and, more significantly, acetic acid. Acetic acid is a known irritant, and its formation in situ is the primary cause of the observed skin, eye, and respiratory irritation. This mechanistic understanding underscores the critical importance of preventing all contact with moisture during handling and storage.

Safe Handling and Engineering Controls: A Self-Validating Workflow

A self-validating workflow for handling Trimethylsilyl trimethylsiloxyacetate involves a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure at every step.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the hazard from the researcher.

-

Chemical Fume Hood: All manipulations of Trimethylsilyl trimethylsiloxyacetate, including transfers, weighing, and use in reactions, must be performed in a certified chemical fume hood to control flammable and irritating vapors.[3]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Grounding: Proper grounding procedures for containers and receiving equipment should be followed to avoid static electricity discharge, which can be an ignition source for the flammable vapors.[3]

Administrative Controls: Standard Operating Procedures (SOPs)

Well-defined SOPs are crucial for ensuring consistent and safe practices.

-

Designated Areas: Establish specific, clearly marked areas within the laboratory for the storage and handling of this compound.

-

Personnel Training: All personnel must be thoroughly trained on the specific hazards, handling protocols, and emergency procedures for Trimethylsilyl trimethylsiloxyacetate before beginning work. This training must be documented.

-

Decontamination: Establish clear procedures for decontaminating work surfaces and equipment. A dilute solution of sodium bicarbonate can be used to neutralize residual acidic byproducts from potential hydrolysis.[1][2]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be relied upon as the sole means of protection.

-

Hand Protection: Wear chemically resistant gloves. Nitrile rubber gloves are commonly used and provide protection against weak acids and many organic chemicals.[3][6][7] However, it is critical to recognize that all disposable gloves have a finite breakthrough time.[8][9] Gloves should be inspected for integrity before each use and replaced immediately if any sign of contamination occurs. Do not wear gloves outside the immediate work area.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a potential for splashing.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[3]

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: A visual representation of the hierarchy of controls, from most to least effective.

Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

-

Small Spills (contained within a fume hood):

-

Alert others in the immediate area.

-

Ensure appropriate PPE is worn.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully sprinkle a neutralizing agent like sodium bicarbonate over the spill to address any acidic hydrolysis byproducts.[1][3][10]

-

Using non-sparking tools, collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[3]

-

Decontaminate the spill area with soap and water.

-

-

Large Spills:

-

Evacuate all non-essential personnel from the area.

-

Eliminate all ignition sources.

-

Alert the designated emergency response team and laboratory supervisor.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Diagram 2: Spill Response Workflow

Caption: A flowchart outlining the decision-making process for responding to a spill.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

The storage area should be designated as a flammables area, away from heat, sparks, and open flames.[3]

-

Store away from incompatible materials, particularly water, acids, bases, and strong oxidizing agents.[3]

Disposal

-

Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.

-

Waste must be handled as hazardous due to its flammability and irritant properties.

-

Do not allow the material to enter drains or waterways.

Conclusion

Trimethylsilyl trimethylsiloxyacetate is a valuable chemical intermediate whose hazards are well-defined and manageable through the diligent application of established safety protocols. By understanding the mechanistic basis of its hazards—namely its flammability and reactivity with water to produce irritants—researchers can implement a robust, multi-layered safety strategy. Prioritizing engineering controls, enforcing strict administrative procedures, and using appropriate personal protective equipment are the cornerstones of this strategy. This guide provides the technical foundation for developing laboratory-specific Standard Operating Procedures that ensure both regulatory compliance and a proactive culture of safety and scientific integrity.

References

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE. Retrieved from [Link]

-

PubChem. (n.d.). Trimethylsilyl ((trimethylsilyl)oxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Phalen, R. N., & Wong, W. K. (2015). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 12(8), 555–562.

-

Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

-

GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

-

SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. ccny.cuny.edu [ccny.cuny.edu]

- 3. gmpplastic.com [gmpplastic.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]

- 7. gloves.com [gloves.com]

- 8. researchgate.net [researchgate.net]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl Trimethylsiloxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of trimethylsilyl trimethylsiloxyacetate (CAS No. 33581-77-0). As a bifunctional organosilicon compound, its utility in organic synthesis and materials science is intrinsically linked to its distinct physical characteristics. This document moves beyond a simple recitation of values to offer field-proven insights into the causality behind experimental choices for property determination and the practical implications of these properties in research and development. All data is supported by authoritative sources, and detailed experimental protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Molecular Architecture and Its Implications

Trimethylsilyl trimethylsiloxyacetate, also known as bis(trimethylsilyl) glycolate, possesses a unique molecular structure that dictates its physical behavior. The molecule incorporates two trimethylsilyl (TMS) groups, one forming a silyl ether with the hydroxyl group of glycolic acid and the other forming a silyl ester with the carboxylic acid functionality. This dual silylation dramatically alters the properties of the parent glycolic acid, transforming a polar, hydrophilic solid into a lipophilic, volatile liquid.

The presence of the Si-O-C and Si-O-C=O linkages is central to its reactivity and physical nature. The trimethylsilyl groups are sterically bulky and non-polar, leading to reduced intermolecular forces compared to the hydrogen-bonding capabilities of the parent molecule.[1] This structural modification is the primary reason for its increased volatility and solubility in non-polar organic solvents, making it amenable to techniques like gas chromatography.[1] Understanding these foundational principles is crucial for its effective application as a protecting group in multi-step organic synthesis or as a monomer in the development of novel silicone-based polymers.[2][3]

Core Physical Properties: A Quantitative Overview

The physical properties of trimethylsilyl trimethylsiloxyacetate are summarized in the table below. These values are critical for predicting its behavior in various experimental setups, from reaction kinetics to purification and formulation.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀O₃Si₂ | [4] |

| Molecular Weight | 220.41 g/mol | [4] |

| Appearance | Clear, colorless to straw-colored liquid | [4] |

| Boiling Point | 176.5 °C at 760 mmHg; 82-83 °C at 15 mmHg | [4][5] |

| Density | 0.911 - 0.918 g/cm³ at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.411 - 1.412 | [4][6] |

| Flash Point | 50.5 °C | [4] |

| Solubility | Soluble in common organic solvents (e.g., ethers, esters) | [4] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section details the standard experimental protocols for measuring key physical parameters of liquid organosilicon compounds like trimethylsilyl trimethylsiloxyacetate, with an emphasis on the rationale behind the chosen methods.

Boiling Point Determination via the Thiele Tube Method

The boiling point is a fundamental property that informs purification strategies (distillation) and indicates the volatility of a substance. For small sample volumes, the Thiele tube method is a highly efficient and accurate technique.

Experimental Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of trimethylsilyl trimethylsiloxyacetate is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing mineral oil. The unique shape of the Thiele tube is designed to allow for even heat distribution via convection currents in the oil bath.

-